p-Chloroacetophenone oxime
Description
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
InChI Key |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Analysis
Physicochemical Properties
Comparative Analysis of Synthesis Methods
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of p-chloroacetophenone, forming a tetrahedral intermediate.
-
Dehydration : The intermediate loses water to generate the oxime product. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate.
Industrial-Scale Production Considerations
For bulk synthesis, key factors include:
Chemical Reactions Analysis
Beckmann Rearrangement
This reaction converts oximes to amides or lactams via acid catalysis. For p-chloroacetophenone oxime, the rearrangement is sluggish compared to unsubstituted analogs, with significant hydrolysis observed .
Key Findings :
Table 1: Beckmann Rearrangement Outcomes
| Temperature (°C) | Conversion (%) | Amide Yield (%) | Ketone Yield (%) |
|---|---|---|---|
| 80 | 45 | 15 | 30 |
| 110 | 92 | 22 | 70 |
Gold(I)-Catalyzed O-Allylation
This compound undergoes O-allylation with aminoallenes (e.g., H₂C=C=CHN(Ts)R³) using Au(I) catalysts, yielding O-allyl oximes (52–96% yield) . The mechanism involves Au(I)-activated nucleophilic attack by the oxime oxygen.
Copper-Catalyzed Arylation
In the presence of CuI and phenanthroline, the oxime reacts with aryl halides to form O-aryl oximes. For example, coupling with 2-bromopyridine gave 80–90% yield under toluene reflux .
Table 2: Metal-Catalyzed Reaction Conditions
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| O-Allylation | AuCl/AgOTf | CH₂Cl₂ | 25 | 92 |
| Arylation | CuI/1,10-phenanthroline | Toluene | 110 | 85 |
Polymerization Reactions
This compound forms thermostable polymers via condensation:
-
Copolymer (CAO-F) : Reacts with formaldehyde (1:2 molar ratio) under HCl, yielding resins with Mₙ = 2,300–2,800 Da .
-
Terpolymer (CAO-F-BA) : Incorporates benzoic acid (1:1:2 molar ratio), showing enhanced thermal stability (T₅₀% degradation = 290°C) .
Thermal Data :
Radical-Mediated Cyclization
Under visible light, the oxime participates in radical cascades with CBr₄, forming isoxazolones via tribromomethyl radical intermediates .
Coordination Chemistry
The oxime nitrogen and oxygen atoms act as ligands for transition metals (e.g., Ni²⁺, Fe²⁺), forming complexes used in catalysis and materials science . For example, iron(II)-mediated nitrosation of styrenes produces aromatic ketoximes (32–92% yield) .
Functionalization of C–H Bonds
This compound undergoes regioselective C–H functionalization with phenylacetic acid derivatives, yielding benzothienothiazoles (up to 88% yield) . The reaction proceeds via single-electron transfer and radical cyclization.
Mechanistic Pathway :
Scientific Research Applications
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares p-chloroacetophenone oxime with structurally related oxime derivatives:
Key Observations :
- Thermal Stability: this compound-based polymers exhibit higher thermal stability (degradation activation energy Eₐ = 85–95 kJ/mol) compared to acetophenone oxime derivatives, which are primarily used in non-polymeric industrial applications .
- Biological Activity: this compound demonstrates superior anticancer activity (e.g., against A549 cells) compared to acetophenone oxime, which lacks reported biological efficacy .
- Structural Isomerism: The meta-chloro isomer (m-chloroacetophenone oxime) has a lower melting point (88°C) and reduced reactivity in sulfonation reactions compared to the para-chloro derivative .
Market and Industrial Relevance
- Acetophenone oxime: High global consumption (est. 1,200–1,500 metric tons/year) due to its role in flame retardants and adhesives .
Q & A
Q. What are the established methods for synthesizing p-chloroacetophenone oxime, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of p-chloroacetophenone with hydroxylamine hydrochloride under acidic or basic conditions. describes refluxing in ethanol with hydrazine hydrate (2:1 molar ratio) for 24 hours, monitored by TLC. Yield optimization requires adjusting solvent systems (e.g., ethanol/water) and stoichiometry. Hydroxylamine hydrochloride is preferred over free hydroxylamine due to safety concerns . Post-synthesis, crystallization via vapor diffusion (chloroform/hexane) or slow evaporation (toluene) yields distinct polymorphs, distinguishable by color and spectral properties .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming oxime formation by identifying the C=N-OH group (δ 8–10 ppm in ¹H NMR) and aromatic protons. Infrared spectroscopy (FT-IR) detects the N–O stretch (930–960 cm⁻¹) and C=N vibration (~1640 cm⁻¹) . Mass spectrometry (GC/MS) and elemental analysis further validate purity and molecular weight .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should be conducted using buffered solutions across a pH range (e.g., 2–12) at controlled temperatures. Monitor degradation via HPLC or UV-Vis spectroscopy, tracking absorbance changes at λmax (~250 nm for aromatic systems). Acidic conditions may hydrolyze the oxime to regenerate the ketone, while alkaline conditions could promote tautomerization or decomposition .
Q. What are the common side reactions during oxime synthesis, and how can they be mitigated?
Methodological Answer: Competing reactions include over-oxidation (yielding nitro derivatives) or Beckmann rearrangement under harsh conditions. Mitigation strategies:
- Use hydroxylamine hydrochloride in stoichiometric excess (1.1–1.3 equivalents).
- Maintain mild temperatures (<80°C) and inert atmospheres.
- Employ TLC to monitor reaction progress and terminate before side reactions dominate .
Advanced Research Questions
Q. How can ionic liquids (ILs) improve the synthesis of this compound compared to traditional solvents?
Methodological Answer: ILs like butyl imidazolium salts enhance reaction kinetics by stabilizing intermediates and reducing activation energy. Benefits include higher yields (reported 15–20% increase), recyclability, and reduced waste. Compare kinetics (e.g., rate constants via UV monitoring) in ILs vs. ethanol/water systems. Note potential challenges: IL viscosity may slow mass transfer, requiring ultrasonication or agitation .
Q. What discrepancies exist in thermal degradation data for this compound-based polymers, and how can they be resolved?
Methodological Answer: Studies report conflicting activation energies (Ea) for polymer decomposition due to varying methods (e.g., Ozawa-Flynn-Wall vs. Kissinger). Resolve discrepancies by:
Q. How do microbial culture conditions (Aspergillus flavus) influence the bioreduction efficiency of p-chloroacetophenone?
Methodological Answer: Optimize carbon/nitrogen sources (e.g., glucose/ammonium nitrate), pH (6.5–7.5), and temperature (28–32°C). Use a fractional factorial design to test variables. Quantify reduction via GC or chiral HPLC, noting enantiomeric excess. Metal ions (e.g., Mg²⁺) may enhance enzyme activity, while agitation (150–200 rpm) improves oxygen transfer .
Q. What computational methods correlate the spectral properties of this compound derivatives with their electronic structures?
Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-311G**) predict UV-Vis spectra by modeling HOMO-LUMO transitions. Compare calculated λmax with experimental data for substituents (e.g., -NO₂, -OCH₃). NMR chemical shifts can be simulated using GIAO methods, with deviations <0.3 ppm indicating reliable structural assignments .
Q. Why do polymorphs of this compound exhibit different biological activities, and how can this be leveraged?
Methodological Answer: Polymorphs (e.g., Forms I and II from ) differ in crystal packing, affecting solubility and bioavailability. Screen polymorphs via X-ray diffraction and DSC. Test antimicrobial activity against Gram-positive/-negative strains (MIC assays). Form II (intense yellow) showed 30% higher activity in one study, likely due to enhanced dissolution .
Q. How can contradictory data on the oxime’s tautomeric equilibrium (syn/anti isomers) be reconciled?
Methodological Answer: Use variable-temperature NMR to observe isomerization kinetics. In DMSO-d6, the anti isomer dominates at 25°C (δ 11.2 ppm for -OH), while heating shifts equilibrium toward the syn form. Solvent polarity and hydrogen bonding (e.g., CDCl₃ vs. DMSO) significantly influence tautomer ratios .
Methodological Guidance for Contradiction Analysis
- Cross-Validation : When spectral or degradation data conflict, repeat experiments with standardized protocols (e.g., identical solvent, instrument calibration) .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle effects of multiple variables (e.g., pH, temperature) in biocatalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
